molecular formula C10H11ClO B13618070 1-(3-Chlorobenzyl)cyclopropan-1-ol

1-(3-Chlorobenzyl)cyclopropan-1-ol

Cat. No.: B13618070
M. Wt: 182.64 g/mol
InChI Key: HISBKVLYFFMCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11ClO It consists of a cyclopropane ring attached to a benzyl group that has a chlorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)cyclopropan-1-ol typically involves the reaction of 3-chlorobenzyl chloride with cyclopropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-chlorobenzyl)cyclopropanone.

    Reduction: Formation of 1-(3-chlorobenzyl)cyclopropane.

    Substitution: Formation of 1-(3-methoxybenzyl)cyclopropan-1-ol or 1-(3-ethoxybenzyl)cyclopropan-1-ol.

Scientific Research Applications

1-(3-Chlorobenzyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)cyclopropan-1-ol: Similar structure but with the chlorine atom at the para position.

    1-(2-Chlorobenzyl)cyclopropan-1-ol: Similar structure but with the chlorine atom at the ortho position.

    1-(3-Bromobenzyl)cyclopropan-1-ol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(3-Chlorobenzyl)cyclopropan-1-ol is unique due to the position of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]cyclopropan-1-ol

InChI

InChI=1S/C10H11ClO/c11-9-3-1-2-8(6-9)7-10(12)4-5-10/h1-3,6,12H,4-5,7H2

InChI Key

HISBKVLYFFMCGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.